![molecular formula C11H15N3O2 B5571470 2-[2-oxo-2-(1-piperidinyl)ethoxy]pyrimidine](/img/structure/B5571470.png)

2-[2-oxo-2-(1-piperidinyl)ethoxy]pyrimidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-[2-oxo-2-(1-piperidinyl)ethoxy]pyrimidine belongs to a class of compounds known for their varied chemical and pharmacological properties. They are of interest in medicinal chemistry due to their diverse biological activities.

Synthesis Analysis

The synthesis of pyrimidine derivatives, including those similar to 2-[2-oxo-2-(1-piperidinyl)ethoxy]pyrimidine, involves methods like the one-pot oxidative decarboxylation-beta-iodination of alpha-amino acid carbamates or amides, leading to the introduction of various substituents (Boto et al., 2001). Additionally, the synthesis of related pyrimidine derivatives can be achieved through reactions like thermal cyclization of certain N-(pyrimidinyl)-γ-aminobutyric acids (Danagulyan et al., 1993).

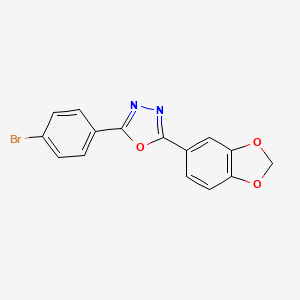

Molecular Structure Analysis

The molecular and crystal structures of related compounds reveal significant conformational flexibility and the ability to form extended networks of intramolecular and intermolecular hydrogen bonds. This influences their molecular packing in crystals (Kuleshova & Khrustalev, 2000).

Chemical Reactions and Properties

The chemical reactivity of these compounds is diverse. For instance, reactions with alpha-amino acids lead to pyrimidine derivatives with nitrogen incorporation into the fused pyrimidine ring (Urleb et al., 1990).

Physical Properties Analysis

The physical properties of these compounds are characterized by their conformational flexibility, as evidenced by their molecular structure studies. For example, the flattened-boat conformation of the pyrimidine ring and the extended conformation of attached groups affect their overall physical attributes (Thenmozhi et al., 2009).

Chemical Properties Analysis

These compounds often exhibit a range of chemical behaviors depending on their substituents and reaction conditions. For example, the reaction of related compounds with amino acids and subsequent modifications illustrate the versatile chemical properties these pyrimidine derivatives possess (Urleb et al., 1990).

Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Activities

A study detailed the synthesis of novel heterocyclic compounds derived from visnaginone and khellinone, showcasing the versatility of pyrimidine derivatives in producing compounds with significant anti-inflammatory and analgesic activities. These compounds were evaluated for their cyclooxygenase-1 and cyclooxygenase-2 inhibitory activities, demonstrating promising analgesic and anti-inflammatory effects (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Research on 5-substituted-2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines highlighted their antiviral activities, particularly against retroviruses. This study underscores the potential of pyrimidine derivatives in developing new antiretroviral drugs, with some derivatives showing inhibitory activity against human immunodeficiency virus and Moloney murine sarcoma virus (Hocková, Holý, Masojídková, Andrei, Snoeck, De Clercq, & Balzarini, 2003).

Another study presented the synthesis of methyl 4-(3-ethoxy-4-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate monohydrate. It detailed the molecular structure and hydrogen bonding, contributing to the understanding of the chemical properties and potential applications of pyrimidine derivatives in designing new drugs (Thenmozhi, Kavitha, Satyanarayana, Vijayakumar, & Ponnuswamy, 2009).

Environmental and Ecotoxicological Studies

- A study on the toxicity assessment of pyriproxyfen (2-[1-methyl-2-(4-phenoxyphenoxy) ethoxy] pyridine), a pyridine-based pesticide, in zebrafish embryos provided insights into its ecotoxicological impact. Although not a direct study on 2-[2-oxo-2-(1-piperidinyl)ethoxy]pyrimidine, this research highlights the importance of assessing the environmental and biological effects of pyrimidine derivatives and related compounds. The study found adverse effects on embryo development, oxidative stress, and genotoxicity at higher concentrations, emphasizing the need for careful evaluation of these compounds' ecological impact (Maharajan, Muthulakshmi, Nataraj, Ramesh, & Kadirvelu, 2018).

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1-piperidin-1-yl-2-pyrimidin-2-yloxyethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O2/c15-10(14-7-2-1-3-8-14)9-16-11-12-5-4-6-13-11/h4-6H,1-3,7-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKRASXREWKHKHD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)COC2=NC=CC=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Piperidin-1-yl)-2-(pyrimidin-2-yloxy)ethanone | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-isopropyl-N-[1-(3-isoxazolyl)ethyl]-N-methyl[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxamide](/img/structure/B5571394.png)

![1,3,7-trimethyl-8-({1-[2-oxo-2-(1-piperidinyl)ethyl]-1H-benzimidazol-2-yl}thio)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5571396.png)

![1-[(2S)-2-amino-2-phenylacetyl]-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one dihydrochloride](/img/structure/B5571399.png)

![(1S*,5R*)-6-(2-methoxyethyl)-3-{[5-methyl-2-(2-thienyl)-1,3-oxazol-4-yl]methyl}-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5571406.png)

![2-amino-N-1,9-dioxaspiro[5.5]undec-4-yl-4-phenylpyrimidine-5-carboxamide](/img/structure/B5571412.png)

![N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-N'-phenylthiourea](/img/structure/B5571440.png)

![7-[2-(4-fluorophenyl)-2-oxoethoxy]-4-propyl-2H-chromen-2-one](/img/structure/B5571446.png)

![({4-methyl-5-[(8-quinolinyloxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetic acid](/img/structure/B5571447.png)

![2-[5-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5571467.png)

![N-[(3S*,4R*)-4-ethoxytetrahydro-3-furanyl]-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide](/img/structure/B5571472.png)

![1-benzyl-4-[(3-fluoroimidazo[1,2-a]pyridin-2-yl)carbonyl]-1,4-diazepan-6-ol](/img/structure/B5571473.png)